molecular formula C3H6N6O B11511581 4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide

4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No.: B11511581
M. Wt: 142.12 g/mol
InChI Key: IUABABMIMWMKIV-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide is a heterocyclic compound with the molecular formula C3H6N6O. It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide typically involves the reaction of oxalyl dihydrazide with 4-amino-1,2,5-oxadiazole-3-carbimidate in methanol. The reaction mixture is heated to reflux for several hours, and the resulting precipitate is collected by filtration, washed with methanol, and dried .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, sulfuric acid, sodium borohydride, and various electrophiles. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 4-amino-1,2,5-oxadiazole derivatives showcases a broad spectrum of biological activities:

  • Anticancer Activity :
    • Compounds containing the oxadiazole ring have shown promising results in inhibiting various cancer cell lines. For instance, derivatives have been synthesized that exhibit high cytotoxicity against human tumor cells, with selectivity ratios favoring cancerous cells over normal cells .
    • A study highlighted the synthesis of new oxadiazole-containing structures that displayed significant anticancer activity against multiple cancer cell lines, indicating their potential as lead compounds in oncology .
  • Antimicrobial Effects :
    • The oxadiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. This includes activity against bacteria and fungi, making them candidates for further development as antimicrobial agents .
  • Anti-inflammatory and Analgesic Properties :
    • Research has indicated that certain oxadiazole derivatives can modulate inflammatory pathways and provide pain relief, suggesting their utility in treating inflammatory diseases .
  • Other Biological Activities :
    • Additional studies have reported activities such as anticonvulsant and antiviral effects, showcasing the versatility of these compounds in addressing various health conditions .

Synthetic Methodologies

The synthesis of 4-amino-1,2,5-oxadiazole-3-carbohydrazonamide can be approached through various strategies:

  • Condensation Reactions :
    • The formation of oxadiazoles typically involves the condensation of hydrazides with carbonyl compounds or isocyanates. This method allows for the introduction of various substituents that can enhance biological activity .
  • Molecular Hybridization :
    • Hybridization techniques have been employed to create novel compounds by linking oxadiazoles with other pharmacophores such as penicillins or amino acids. This approach has led to the discovery of compounds with improved selectivity and potency against cancer cells .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Cytotoxicity Assays :
    • In one study, a library of oxadiazole derivatives was evaluated for cytotoxicity against a panel of cancer cell lines. The results showed that specific derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics, highlighting their potential as new anticancer agents .
  • Antimicrobial Testing :
    • Another investigation focused on the antimicrobial efficacy of synthesized oxadiazole derivatives against clinically relevant bacterial strains. The findings demonstrated notable inhibition zones compared to standard antibiotics, suggesting their potential role in treating resistant infections .
  • In Vivo Studies :
    • Preliminary in vivo studies have been conducted to assess the therapeutic efficacy and safety profile of selected oxadiazole derivatives in animal models. These studies are crucial for understanding pharmacokinetics and toxicology before advancing to clinical trials .

Biological Activity

4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide (referred to as 4-AOCA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding the biological activity of 4-AOCA, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of 4-AOCA typically involves the reaction of malononitrile with hydrazine derivatives, leading to the formation of oxadiazole rings. Characterization methods such as NMR spectroscopy, FTIR spectroscopy, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 4-AOCA. For instance, derivatives from the oxadiazole family have demonstrated significant cytotoxic effects against various cancer cell lines. In a comparative study involving 4-AOCA derivatives, compounds exhibited IC50 values ranging from 13.6 to 48.37 µM against HCT-116 and PC-3 cell lines . This suggests that modifications to the oxadiazole structure can enhance anticancer activity.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
4-AOCA Derivative AHCT-11613.6
4-AOCA Derivative BPC-348.37
Reference Compound (Doxorubicin)HCT-116<1

Antimicrobial Activity

In addition to its anticancer properties, 4-AOCA has shown promising antimicrobial activity. Studies have reported that oxadiazole derivatives can inhibit bacterial growth effectively. For example, a derivative exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.56 µg/mL . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
4-AOCA Derivative CStaphylococcus aureus1.56
4-AOCA Derivative DEscherichia coli0.78

The biological activity of 4-AOCA is attributed to its ability to interact with various biological targets. For instance, molecular docking studies have indicated that oxadiazole derivatives can bind effectively to enzymes involved in cancer metabolism and bacterial growth . This binding disrupts normal enzymatic functions, leading to cell death or inhibition.

Case Studies

Case Study: Antitumor Activity Evaluation
A study conducted by de Oliveira et al. synthesized a series of substituted oxadiazoles and evaluated their antitumor activity against different cell lines . The results indicated that structural modifications significantly influenced the potency of these compounds. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.

Case Study: Antimicrobial Efficacy
Research by Dhumal et al. assessed the antimicrobial properties of various oxadiazole derivatives against Mycobacterium bovis . The study found that specific modifications led to compounds with remarkable inhibitory effects on both active and dormant bacterial states.

Properties

Molecular Formula

C3H6N6O

Molecular Weight

142.12 g/mol

IUPAC Name

N',4-diamino-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C3H6N6O/c4-2(7-6)1-3(5)9-10-8-1/h6H2,(H2,4,7)(H2,5,9)

InChI Key

IUABABMIMWMKIV-UHFFFAOYSA-N

Isomeric SMILES

C1(=NON=C1N)/C(=N/N)/N

Canonical SMILES

C1(=NON=C1N)C(=NN)N

Origin of Product

United States

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